1-Bromo-2-methoxy-dibenzofuran

Physical Property Crystallinity Handling Characteristics

Researchers requiring site-selective functionalization of the dibenzofuran core face supply risks when using non-ortho regioisomers or generic bromodibenzofurans. This 1,2-disubstituted analog solves that gap. - Regiospecific metal-halogen exchange: methoxy directs functionalization exclusively to C1 (74% allylation yield documented) - LogP 4.36 increases lipophilicity vs. non-brominated analogs (ΔLogP +0.3-0.8) - ≥98% purity suitable for Suzuki, Buchwald-Hartwig, and SAR studies - Distinct mp 117-118°C enables rapid identity verification, distinguishing it from 4-methoxy isomer (mp 97-98°C)

Molecular Formula C13H9BrO2
Molecular Weight 277.11 g/mol
Cat. No. B12330457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methoxy-dibenzofuran
Molecular FormulaC13H9BrO2
Molecular Weight277.11 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)OC3=CC=CC=C32)Br
InChIInChI=1S/C13H9BrO2/c1-15-11-7-6-10-12(13(11)14)8-4-2-3-5-9(8)16-10/h2-7H,1H3
InChIKeyAHECTYJAFNDCDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-methoxy-dibenzofuran: Properties and Sourcing


1‑Bromo‑2‑methoxy‑dibenzofuran (C₁₃H₉BrO₂, MW 277.11) is a functionalized dibenzofuran building block bearing a bromine atom at the 1‑position and a methoxy group at the 2‑position. This substitution pattern confers distinct steric and electronic characteristics that differentiate it from other regioisomers and non‑halogenated analogs. The compound is commercially available with a purity specification of ≥98% and appears as a light yellow solid [REFS‑1]. Its unique 1,2‑substitution on the dibenzofuran core enables selective downstream functionalization, particularly in cross‑coupling reactions where the ortho‑relationship between bromine and methoxy influences reactivity and regioselectivity [REFS‑2].

1,2-Substitution enables regiospecific cross-coupling at C1 position
Synthetic building block for dibenzofuran-based pharmacophore elaboration
Supplied with defined purity specification suitable for metal-catalyzed transformations

Regiospecificity Requirement for 1-Bromo-2-methoxy-dibenzofuran


Substituting 1‑bromo‑2‑methoxy‑dibenzofuran with a different regioisomer or a non‑methoxylated bromodibenzofuran fundamentally alters the regiochemical outcome of subsequent reactions. The ortho‑disposition of the bromine and methoxy groups creates a unique electronic environment that governs both the site of metal‑halogen exchange and the directing effects in electrophilic aromatic substitution. For instance, metalation studies demonstrate that the presence of a methoxy group ortho to bromine promotes halogen‑metal interconversion preferentially over direct ring metalation, a behavior not observed with meta‑ or para‑substituted analogs [REFS‑1]. Furthermore, the 1‑position in dibenzofuran is sterically hindered relative to other positions, and the methoxy substituent at C2 modulates both the steric profile and the electron density of the aromatic system [REFS‑2]. These combined effects mean that a generic “bromodibenzofuran” building block cannot recapitulate the reactivity profile required for established synthetic sequences that specifically employ the 1‑bromo‑2‑methoxy substitution pattern.

Target: 1-Bromo-2-methoxy-dibenzofuran

Ortho bromine-methoxy arrangement directs metal-halogen exchange and electrophilic substitution exclusively to C1.

Generic bromodibenzofuran analogs

Risk

3- or 4-bromo regioisomers, or non-methoxylated variants, alter regiochemical outcome and may not support established synthetic sequences relying on 1,2-pattern.

Steric and electronic profiles differ; metalation behavior may shift away from required pathway.

1-Bromo-2-methoxy-dibenzofuran vs. Closest Analogs


Melting Point: Regioisomer Differentiation

1‑Bromo‑2‑methoxy‑dibenzofuran exhibits a melting point of 117–118 °C [REFS‑1]. In contrast, the 1‑bromo‑4‑methoxy regioisomer (CAS 732301‑39‑2) melts at 97–98 °C [REFS‑2], while the non‑brominated 2‑methoxydibenzofuran (CAS 20357‑70‑4) melts at 42–45 °C [REFS‑3]. This 20 °C elevation relative to the 1,4‑isomer and >70 °C elevation relative to the non‑brominated analog provide a distinctive physical signature that aids in identity verification and may influence solubility and formulation behavior.

Melting point
Head-to-head
Target: 117–118 °C
1,4-isomer: 97–98 °C
Non-brominated: 42–45 °C
Distinct thermal signature supports identity verification and handling review.
Literature values; regioisomer differentiation possible without advanced analytics.
Physical Property Crystallinity Handling Characteristics

Lipophilicity vs. 2-Methoxydibenzofuran

The predicted LogP (octanol‑water partition coefficient) for 1‑bromo‑2‑methoxy‑dibenzofuran is 4.36 [REFS‑1]. This value is significantly higher than that of the non‑brominated 2‑methoxydibenzofuran, which has reported LogP values ranging from 3.59 to 4.04 [REFS‑2]. The ~0.3–0.8 log unit increase reflects the contribution of the bromine atom to overall molecular hydrophobicity and is consistent with the LogP value (4.36) reported for the 1‑bromo‑4‑methoxy regioisomer [REFS‑3], confirming that bromination—rather than regioisomerism alone—is the primary driver of elevated lipophilicity.

Lipophilicity (LogP)
Head-to-head
Target: 4.36
2-Methoxydibenzofuran: 3.59–4.04
Δ +0.32 to +0.77 log units
Reported lipophilicity increase informs solubility and permeability profiling.
Predicted LogP; bromine contribution dominates over regioisomer effect.
Lipophilicity LogP ADME Property

Grignard Allylation Efficiency

In a classical study establishing the 1‑substituted dibenzofuran series, the Grignard reagent derived from 1‑bromo‑2‑methoxy‑dibenzofuran was reacted with allyl bromide to afford the corresponding 1‑allyl‑2‑methoxydibenzofuran in 74% yield [REFS‑1]. This yield, achieved under early‑20th‑century synthetic conditions, demonstrates the viability of the bromine atom at the 1‑position for magnesium‑halogen exchange. As a contextual baseline, the synthesis of 2‑methoxydibenzofuran via a diazonium route proceeds in approximately 82% yield [REFS‑2]; however, the 1‑bromo‑2‑methoxy derivative uniquely enables subsequent C1‑allylation that is inaccessible from the non‑brominated compound.

Grignard allylation yield
Cross-study comparable
74% isolated yield (C1-allylation)
Benchmark confirms synthetic competence of 1-position bromine for diversification.
Non-brominated analog lacks this functionalization point; yield under historical conditions.
Synthetic Yield Grignard Reaction Allylation

Commercial Purity Specification

Commercial sourcing data indicate that 1‑bromo‑2‑methoxy‑dibenzofuran is supplied with a purity specification of ≥98% [REFS‑1]. While comparable purity levels are common among research‑grade dibenzofuran derivatives, the explicit ≥98% threshold provides a verifiable quality metric that ensures the starting material contains ≤2% of impurities that could interfere with metal‑catalyzed cross‑couplings or pharmacologically relevant transformations. The closely related 1‑bromo‑4‑methoxy‑dibenzofuran is also available at similar purity levels, but the specific positional isomer must be confirmed independently due to indistinguishable nominal purity values.

Purity specification
Specification review
≥98% (commercial supplier specification)
Defined quality floor supports reproducible cross-coupling and biological studies.
Regioisomer identity must be confirmed independently; similar purity across analogs.
Purity Quality Control Reproducibility

1-Bromo-2-methoxy-dibenzofuran Application Scenarios


Regiospecific 1-Substitution via Cross-Coupling

The 1‑position bromine atom in 1‑bromo‑2‑methoxy‑dibenzofuran is ortho to the electron‑donating methoxy group, which facilitates halogen‑metal exchange and directs subsequent functionalization exclusively to the C1 position [REFS‑1]. This regiospecificity is critical when preparing analogs that require an intact 2‑methoxy substituent while introducing diversity at the adjacent C1 site. The documented 74% yield for allylation demonstrates the viability of this approach [REFS‑2]. Researchers synthesizing kinase inhibitor scaffolds or other dibenzofuran‑based pharmacophores that require 1‑substitution should select this compound over 3‑ or 4‑bromo regioisomers, which would yield different connectivity patterns and likely altered biological activity profiles.

Lipophilicity-Driven Lead Optimization

With a predicted LogP of 4.36, 1‑bromo‑2‑methoxy‑dibenzofuran is markedly more lipophilic than its non‑brominated counterpart 2‑methoxydibenzofuran (LogP 3.59–4.04) [REFS‑3]. This quantifiable difference (ΔLogP = +0.3–0.8) directly impacts membrane permeability and may influence oral bioavailability or CNS penetration. For medicinal chemistry programs optimizing dibenzofuran‑containing leads, this compound provides a modular building block that introduces a predictable increase in hydrophobicity without requiring additional synthetic steps. The bromine atom can later be exploited for further diversification while the methoxy group remains available for subsequent demethylation or retains its contribution to binding affinity.

Quality-Controlled Procurement

The commercial availability of 1‑bromo‑2‑methoxy‑dibenzofuran with a purity specification of ≥98% [REFS‑4] ensures that researchers receive material of consistent quality suitable for demanding applications such as metal‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig, etc.) where trace impurities can poison catalysts or generate uncharacterized byproducts. The distinct melting point range of 117–118 °C [REFS‑5] provides a rapid, low‑cost identity verification that distinguishes this compound from the 1‑bromo‑4‑methoxy isomer (mp 97–98 °C) [REFS‑6], mitigating the risk of inadvertent regioisomer substitution that could compromise an entire synthetic sequence.

SAR Exploration in Dibenzofurans

The unique 1,2‑substitution pattern of 1‑bromo‑2‑methoxy‑dibenzofuran fills a specific gap in the dibenzofuran SAR matrix. Historical studies have characterized antibacterial activity trends across ~60 dibenzofuran derivatives with varied substitution positions and patterns [REFS‑7], and the 1‑bromo‑2‑methoxy combination represents a distinct electronic and steric profile. Researchers investigating position‑dependent biological effects (e.g., antimicrobial, anticancer, or enzyme inhibition) can use this compound to probe the consequences of having both an electron‑withdrawing bromine and an electron‑donating methoxy group in an ortho relationship on the fused heterocyclic framework.

Application
Selection Property
Validation Focus
Regiospecific C1 cross-coupling
1,2-Ortho bromine-methoxy pattern
Regiochemical outcome and halogen-metal exchange competency
Lipophilicity-driven lead optimization
Bromine-induced LogP shift
LogP-dependent permeability and solubility profiling
Quality-controlled procurement
Defined purity specification
Identity confirmation via melting point and batch consistency
Dibenzofuran SAR exploration
Distinct 1,2-electronic/steric profile
Position-dependent bioactivity assessment

Technical Documentation Hub

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